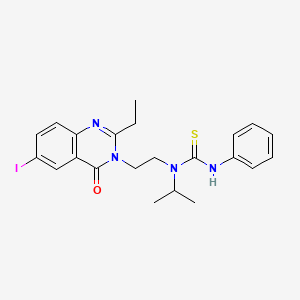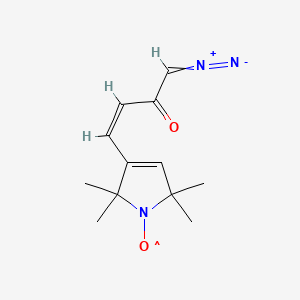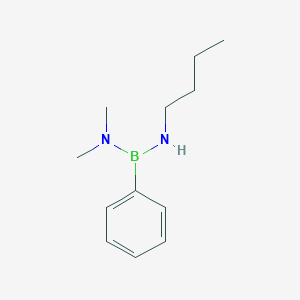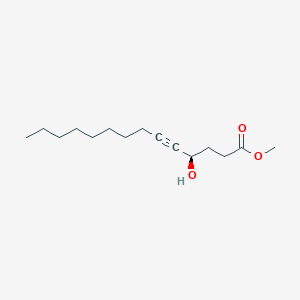![molecular formula C20H17NO2S B14440481 6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one CAS No. 78490-01-4](/img/structure/B14440481.png)
6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one is a compound belonging to the phenoxazine family, which is known for its diverse range of biological and chemical properties. Phenoxazines are nitrogen-oxygen heterocyclic compounds widely used as dyes and pigments. Recently, they have been found to exhibit broad-spectrum pharmacological activities, including antibacterial, antitumor, and antituberculosis effects .
Vorbereitungsmethoden
The synthesis of 6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminophenol with 2,3-dichloro-1,4-naphthoquinone in the presence of an anhydrous base . This reaction typically occurs under reflux conditions in a solvent such as benzene. The resulting intermediate can then undergo further reactions, such as palladium-catalyzed cross-coupling, to introduce the butylsulfanyl group .
Analyse Chemischer Reaktionen
6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one involves its interaction with molecular targets such as penicillin-binding proteins (PBPs) in bacteria. By binding to these proteins, the compound inhibits bacterial cell wall synthesis, leading to cell lysis and death . Additionally, its antitumor activity is attributed to its ability to interfere with DNA replication and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one can be compared with other phenoxazine derivatives, such as:
6-Chlorobenzo[a]phenoxazin-5-one: This compound has similar antibacterial and antitumor properties but lacks the butylsulfanyl group, which may affect its pharmacological activity.
8,10-Diazabenzo[a]phenoxazone sulphonamides: These derivatives exhibit antimicrobial activity and are structurally similar but contain sulfonamide groups instead of the butylsulfanyl group.
tert-Butylsulfanylphthalonitriles: These compounds are used in industrial applications and have similar structural features but differ in their functional groups and specific applications.
Eigenschaften
CAS-Nummer |
78490-01-4 |
|---|---|
Molekularformel |
C20H17NO2S |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
6-butylsulfanylbenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C20H17NO2S/c1-2-3-12-24-20-18(22)14-9-5-4-8-13(14)17-19(20)23-16-11-7-6-10-15(16)21-17/h4-11H,2-3,12H2,1H3 |
InChI-Schlüssel |
JBGVFNYCWZUGPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=C2C(=NC3=CC=CC=C3O2)C4=CC=CC=C4C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


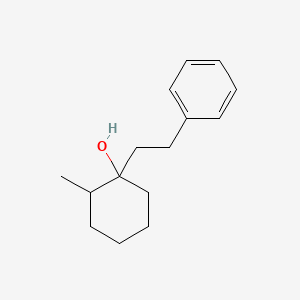
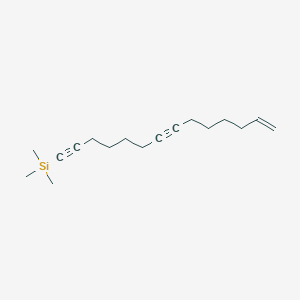

![2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14440423.png)
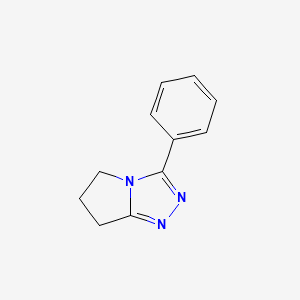
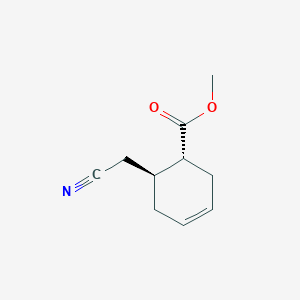
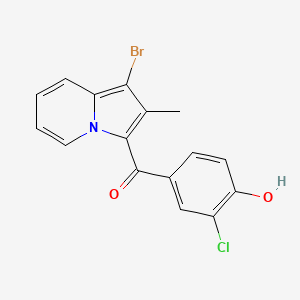
![3-(Benzyloxy)-2-[(benzyloxy)methyl]furan](/img/structure/B14440440.png)
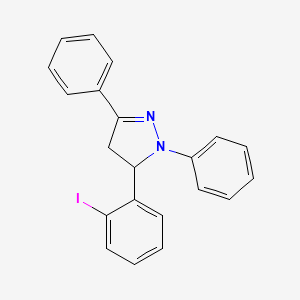
![2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440454.png)
